molecular formula C9H5ClFNO B1431638 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde CAS No. 1227270-41-8

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1431638
CAS No.: 1227270-41-8
M. Wt: 197.59 g/mol
InChI Key: TWGHMAACOULVPF-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with a variety of biological targets. Indole derivatives have been found in many important synthetic drug molecules and play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be kept away from heat sources, sparks, and high temperatures, and stored in a cool, dry place . During use, appropriate protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract, and operations should be carried out in a well-ventilated environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 7-chloro-5-fluoroindole and an appropriate aldehyde precursor .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and formylation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Fluoroindole-3-carbaldehyde
  • 7-Chloroindole-3-carbaldehyde
  • 5-Chloro-7-fluoroindole-3-carbaldehyde

Comparison: 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications .

Properties

IUPAC Name

7-chloro-5-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHMAACOULVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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